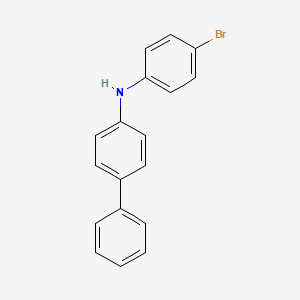![molecular formula C9H10BrNO B1375043 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1245708-34-2](/img/structure/B1375043.png)
7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
“7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the CAS Number: 1245708-34-2 . It has a molecular weight of 228.09 . The IUPAC name for this compound is 7-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine .
Synthesis Analysis
The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was achieved via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO/c1-6-5-11-8-3-2-7 (10)4-9 (8)12-6/h2-4,6,11H,5H2,1H3 .Chemical Reactions Analysis
This compound has been used in the synthesis of potent and selective CDK9 inhibitors .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis Methods
- 3,4-Dihydro-2H-benzo[1,4]oxazines, including derivatives like 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, have been synthesized using various innovative methods. These methods include one-pot reactions, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, and chemoenzymatic asymmetric synthesis. These synthesis techniques are crucial for developing compounds for various applications in biology and medication (詹淑婷, 2012), (Gabriele et al., 2006), (López-Iglesias et al., 2015).
Pharmacological Applications
- These compounds have been studied for their potential in inhibiting platelet aggregation, showcasing their potential in the treatment of thrombotic conditions. Specifically, 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have shown significant inhibitory effects on adenosine 5'-diphosphate (ADP)-induced platelet aggregation (Tian et al., 2012).
- Additionally, some 3,4-dihydro-2H-benzo[1,4]oxazine derivatives act as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, indicating their relevance in anti-thrombotic and cardiovascular therapies (Ohno et al., 2006).
Herbicidal and Antimicrobial Activities
- Derivatives of benzo[b][1,4]oxazines, such as 7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl compounds, have been identified as potent herbicides. They act as inhibitors of protoporphyrinogen oxidase, an enzyme crucial for plant growth, showcasing their potential in agricultural applications (Huang et al., 2005).
- Some benzo[b][1,4]oxazin-3(4H)-one derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, and weak effectiveness against fungi, indicating their potential as antimicrobial agents (Fang et al., 2011).
Antiproliferative and Cytotoxic Properties
- Various derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine have been synthesized and tested for their antiproliferative activity against different cancer cell lines, demonstrating potential for cancer treatment. Some of these compounds have shown promising activity in inhibiting specific kinases, which are key regulators in cancer cell growth (Pawar et al., 2017), (Rudyanto et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPSIXDWTXOYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244032 | |
| Record name | 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245708-34-2 | |
| Record name | 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245708-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3,4-dihydro-2-methyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)
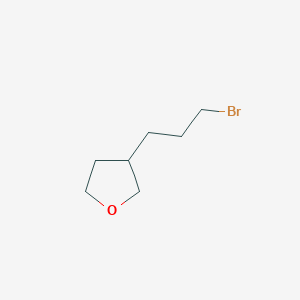

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)
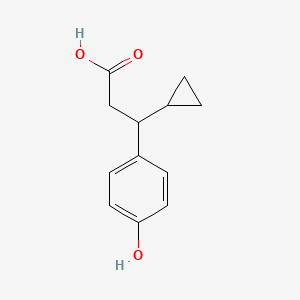
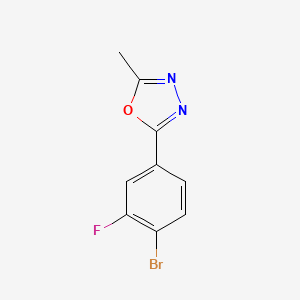
![3-Boc-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B1374976.png)
![7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1374977.png)
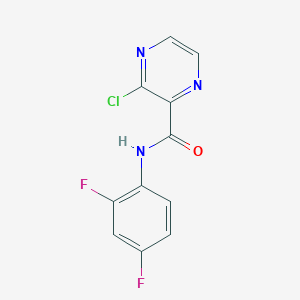
![N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1374979.png)
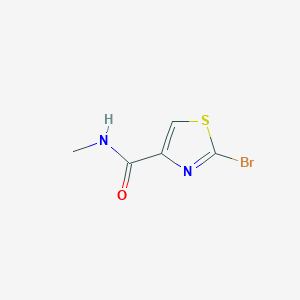
![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)
